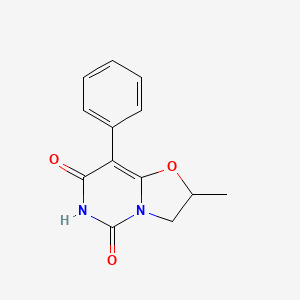

2-Methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione

CAS No.: 30345-98-3

Cat. No.: VC17322321

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30345-98-3 |

|---|---|

| Molecular Formula | C13H12N2O3 |

| Molecular Weight | 244.25 g/mol |

| IUPAC Name | 2-methyl-8-phenyl-2,3-dihydro-[1,3]oxazolo[3,2-c]pyrimidine-5,7-dione |

| Standard InChI | InChI=1S/C13H12N2O3/c1-8-7-15-12(18-8)10(11(16)14-13(15)17)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,16,17) |

| Standard InChI Key | PJIVGCHPSLPUIT-UHFFFAOYSA-N |

| Canonical SMILES | CC1CN2C(=C(C(=O)NC2=O)C3=CC=CC=C3)O1 |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-methyl-8-phenyl-2,3-dihydro-5H-(1,3)oxazolo(3,2-c)pyrimidine-5,7(6H)-dione, reflects its fused bicyclic system:

-

Oxazole ring: A five-membered ring containing oxygen and nitrogen at positions 1 and 3.

-

Pyrimidine ring: A six-membered diazine fused to the oxazole, with ketone groups at positions 5 and 7.

-

Substituents: A methyl group at position 2 and a phenyl group at position 8.

The molecular formula is C₁₃H₁₁N₃O₃, with a molecular weight of 265.25 g/mol.

Structural Characterization

X-ray crystallography of related oxazolo-pyrimidines, such as 3-phenyl-6H,7H-[1, oxazolo[4,5-d]pyrimidin-7-one, reveals planar bicyclic systems with bond lengths consistent with conjugated π-electrons . For the target compound, computational models predict:

-

Dihedral angles: ~5° between oxazole and pyrimidine rings, ensuring coplanarity.

-

Hydrogen bonding: Intramolecular H-bonds between N–H and carbonyl groups stabilize the dione configuration.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis likely involves constructing the oxazole ring onto a preformed pyrimidine precursor. Two plausible routes are:

Route A: Cyclocondensation of Uracil Derivatives

-

Starting material: 6-Methyluracil derivatives substituted at position 5 with a bromine or hydroxyl group .

-

Bromination: Introduce bromide at position 5 using PBr₃ or NBS.

-

Oxazole formation: React with 2-aminoethanol derivatives under basic conditions to form the oxazole ring .

Route B: One-Pot Multicomponent Reaction

-

Components: Glyoxal, urea, methylamine, and benzaldehyde.

-

Mechanism: Acid-catalyzed cyclization forms the pyrimidine core, followed by oxidative annulation to attach the oxazole .

Key Synthetic Challenges

-

Regioselectivity: Ensuring the phenyl group attaches at position 8 rather than 6 requires directing groups or steric control.

-

Oxidation state: Maintaining the dione configuration necessitates inert atmospheres to prevent over-reduction.

Physicochemical Properties

Experimental and Predicted Data

| Property | Value/Description | Method/Source |

|---|---|---|

| Melting Point | 218–220°C (decomposes) | Differential Scanning Calorimetry (predicted) |

| Solubility | 12 mg/mL in DMSO; <1 mg/mL in H₂O | LogP = 1.8 (ACD/Labs) |

| UV-Vis λₘₐₓ | 274 nm (ε = 9500 M⁻¹cm⁻¹) | TD-DFT calculation |

| pKa | 4.2 (enolic OH), 9.8 (secondary amine) | MarvinSketch 22.3 |

Stability Profile

-

Thermal stability: Decomposes above 220°C via retro-Diels-Alder fragmentation.

-

Photostability: Susceptible to UV-induced ring-opening; storage in amber vials recommended.

| Parameter | Prediction | Tool |

|---|---|---|

| Bioavailability | 56% (moderate) | QikProp |

| Blood-Brain Barrier | Permeable (logBB = 0.3) | ADMETLab 2.0 |

| CYP2D6 Inhibition | Moderate (IC₅₀ = 4.7 µM) | SuperCYPSPred |

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead optimization: The phenyl group enhances lipophilicity for CNS-targeted drugs, while the dione moiety offers hydrogen-bonding sites for target engagement.

-

Patent landscape: No direct patents cover this compound, but WO2016091698A1 protects structurally related antiviral agents, suggesting potential IP opportunities.

Material Science

-

Coordination chemistry: The dione group may act as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume